molecular formula C8H13N3 B13128268 2-Isopropyl-4,6-dimethyl-1,3,5-triazine

2-Isopropyl-4,6-dimethyl-1,3,5-triazine

Cat. No.: B13128268
M. Wt: 151.21 g/mol
InChI Key: GQLYVVWCGUQWMJ-UHFFFAOYSA-N
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Description

2-Isopropyl-4,6-dimethyl-1,3,5-triazine is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The unique structure of this compound, characterized by the presence of isopropyl and dimethyl groups, imparts specific chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4,6-dimethyl-1,3,5-triazine typically involves the reaction of cyanuric chloride with isopropylamine and dimethylamine. The reaction is carried out under alkaline conditions to facilitate the nucleophilic substitution of chlorine atoms by the amine groups. The process can be summarized as follows:

    Starting Material: Cyanuric chloride

    Reagents: Isopropylamine, dimethylamine

    Conditions: Alkaline medium, typically using a base such as sodium hydroxide

    Procedure: Cyanuric chloride is reacted with isopropylamine to form 2-chloro-4,6-dimethyl-1,3,5-triazine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4,6-dimethyl-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or hydrazine can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

2-Isopropyl-4,6-dimethyl-1,3,5-triazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the production of herbicides, dyes, and polymer stabilizers

Mechanism of Action

The mechanism of action of 2-Isopropyl-4,6-dimethyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative of the compound being used .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethyl-1,3,5-triazine: Similar structure but with three methyl groups.

    2,4,6-Tris(trinitromethyl)-1,3,5-triazine: Contains trinitromethyl groups, making it more energetic.

    2,4,6-Triazide-1,3,5-triazine: Contains azide groups, used in high-energy materials

Uniqueness

2-Isopropyl-4,6-dimethyl-1,3,5-triazine is unique due to the presence of both isopropyl and dimethyl groups, which impart specific steric and electronic properties. These properties make it suitable for applications where other triazine derivatives may not be as effective.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2,4-dimethyl-6-propan-2-yl-1,3,5-triazine

InChI

InChI=1S/C8H13N3/c1-5(2)8-10-6(3)9-7(4)11-8/h5H,1-4H3

InChI Key

GQLYVVWCGUQWMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=N1)C(C)C)C

Origin of Product

United States

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